molecular formula C14H18O4 B1326226 Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate CAS No. 905592-32-7

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate

Cat. No. B1326226
M. Wt: 250.29 g/mol
InChI Key: GXQZXLGQQQOBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, otherwise known as 4-ethoxybenzoic acid ethyl ester, is an organic compound that is used as a reagent in organic synthesis. It is a white, crystalline solid with a melting point of 55-56 °C and a boiling point of 300 °C. Its molecular weight is 222.25 g/mol and its chemical formula is C10H12O3. It is a colorless, flammable liquid with a slightly pungent odor.

Scientific Research Applications

Antioxidant Properties

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate has been investigated for its potential antioxidant properties. A study conducted by Stanchev et al. (2009) focused on the antioxidant activity of several 4-hydroxycoumarin derivatives, including ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate. This compound demonstrated notable scavenger activity at higher concentrations, indicating its potential as an antioxidant agent (Stanchev et al., 2009).

Enzymatic Reduction in Organic Solvent-Water Diphasic System

The enzymatic reduction of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate in organic solvent-water diphasic systems has been studied. A research by Shimizu et al. (1990) examined the stereoselective reduction of this compound using microbial aldehyde reductase. They found that such a diphasic system efficiently overcame limitations like substrate instability and enzyme inhibition (Shimizu et al., 1990).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate serves as a versatile intermediate in the synthesis of various trifluoromethyl heterocycles. Honey et al. (2012) demonstrated the use of this compound in the synthesis of diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its significance in organic chemistry (Honey et al., 2012).

Multicomponent Reactions in Aqueous Medium

Kiyani and Ghorbani (2015) explored the application of ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate in multicomponent reactions. They found that using boric acid in an aqueous medium facilitated the efficient synthesis of 4H-isoxazol-5-ones, demonstrating the compound's utility in green chemistry (Kiyani & Ghorbani, 2015).

Growth-Regulating Activity on Plants

Another study by Stanchev et al. (2010) investigated the growth-regulating activity of 4-hydroxycoumarin derivatives, including ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate, on soybean plants. They observed concentration-dependent effects on plant growth, suggesting potential agricultural applications (Stanchev et al., 2010).

properties

IUPAC Name

ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-12-7-5-6-11(10-12)13(15)8-9-14(16)18-4-2/h5-7,10H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQZXLGQQQOBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645853
Record name Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate

CAS RN

905592-32-7
Record name Ethyl 4-(3-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.